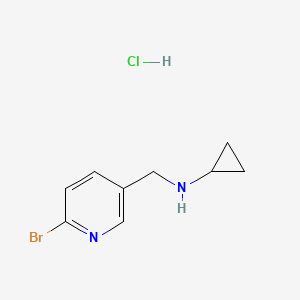
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine
Übersicht
Beschreibung
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine, also known as R(-)-baclofen, is a chiral compound that is widely used in scientific research for its pharmacological properties. It is a GABA(B) receptor agonist that is primarily used to study the physiological and biochemical effects of GABA(B) receptor activation.
Wirkmechanismus
R(-)-baclofen binds to GABA(B) receptors, which are G protein-coupled receptors that are widely distributed throughout the central nervous system. When activated, GABA(B) receptors inhibit the release of neurotransmitters, including glutamate, dopamine, and noradrenaline. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits.
Biochemische Und Physiologische Effekte
R(-)-baclofen has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits. R(-)-baclofen has also been shown to increase the release of GABA, which is the major inhibitory neurotransmitter in the brain. This results in a further reduction in neuronal activity and a further reduction in the excitability of neural circuits. Additionally, R(-)-baclofen has been shown to have analgesic, anxiolytic, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using R(-)-baclofen in lab experiments is its specificity for GABA(B) receptors. This allows researchers to selectively activate GABA(B) receptors without affecting other neurotransmitter systems. Additionally, R(-)-baclofen is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term experiments. However, one of the limitations of using R(-)-baclofen in lab experiments is its potential for off-target effects. R(-)-baclofen has been shown to bind to other receptors, such as GHB receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving R(-)-baclofen. One area of research is the development of more selective GABA(B) receptor agonists that can be used to study the physiological and biochemical effects of GABA(B) receptor activation with greater specificity. Another area of research is the investigation of the role of GABA(B) receptors in disease states, such as addiction and anxiety disorders. Additionally, R(-)-baclofen has potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders, and further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of R(-)-baclofen involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 3-(aminomethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to produce R(-)-baclofen. The synthesis of R(-)-baclofen is a straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
R(-)-baclofen is primarily used in scientific research to study the physiological and biochemical effects of GABA(B) receptor activation. It is also used as a tool to investigate the role of GABA(B) receptors in various disease states, such as epilepsy, addiction, and anxiety disorders. Additionally, R(-)-baclofen has been shown to have potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders.
Eigenschaften
IUPAC Name |
(1R,3R)-3-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAIWKFALHMEY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680471 | |
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
CAS RN |
1206798-47-1 | |
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)





